Isopropyl 3-aminobenzoate
Description
Contextualization within Aminobenzoate Chemistry
Isopropyl 3-aminobenzoate (B8586502) is an organic compound belonging to the aminobenzoate family. Aminobenzoic acids are characterized by an aromatic ring to which both an amino group (-NH₂) and a carboxylic acid group (-COOH) are attached. nih.gov The positioning of these two functional groups relative to each other on the benzene (B151609) ring gives rise to three distinct structural isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). nih.gov
Isopropyl 3-aminobenzoate is specifically an ester derivative of meta-aminobenzoic acid. In this compound, the hydrogen of the carboxylic acid group is replaced by an isopropyl group. nih.gov This structural placement is significant; while the ortho and para isomers are derived from the central shikimate pathway metabolite chorismate in many microorganisms, the meta-isomer is not. nih.gov This distinction in biosynthetic origin underlines the unique chemical space occupied by meta-aminobenzoates. The chemistry of aminobenzoates is largely dictated by the reactions of the amino and carboxylic acid functional groups. nih.gov this compound, as a meta-isomer, is part of a class of compounds used as building blocks for a variety of microbial natural products and synthetic molecules. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | propan-2-yl 3-aminobenzoate | nih.gov |
| CAS Number | 35005-25-5 | nih.govglpbio.comsigmaaldrich.comaablocks.com |
| Molecular Formula | C₁₀H₁₃NO₂ | nih.govglpbio.comaablocks.com |
| Molecular Weight | 179.22 g/mol | nih.govsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.comaablocks.com |
| Boiling Point | 301.2°C at 760 mmHg | aablocks.com |
| XLogP3 | 2.5 | nih.govaablocks.com |
| Hydrogen Bond Donor Count | 1 | aablocks.com |
| Hydrogen Bond Acceptor Count | 3 | aablocks.com |
| Rotatable Bond Count | 3 | aablocks.com |
Significance in Modern Chemical and Biological Research
The primary significance of this compound in contemporary research lies in its role as a versatile chemical intermediate and building block. chemicalbook.com Its structure, featuring a reactive amino group and an ester, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. skemman.is
Aminobenzoates, as a class, are foundational to a wide range of natural products with significant biological activity. nih.gov For instance, the 3-aminobenzoate scaffold is a key component in the biosynthesis of ansamycins like rifamycins (B7979662) and geldanamycins, which possess potent antibiotic and antitumor properties. nih.gov While this compound itself is a synthetic modification, its core structure is analogous to these crucial natural starter units.
In synthetic chemistry, it is utilized in the preparation of various organic ligands and target molecules. skemman.isrsc.org Research has demonstrated its use in the synthesis of nicotinoyl and isonicotinoyl derivatives and as a precursor for 3-isopropyloxycarbonyl phenyl isocyanide. skemman.isrsc.org The ability to undergo further chemical modifications on the amino group allows for its incorporation into larger, more complex structures with potential pharmacological applications.
Table 2: Aminobenzoate Isomers and Their Roles in Biosynthesis
| Isomer | Common Name | Biosynthetic Role/Derivatives | Source |
|---|---|---|---|
| ortho-Aminobenzoate | Anthranilate | Precursor for tryptophan; scaffold for benzodiazepinones, quinolones, phenazines. | nih.gov |
| meta-Aminobenzoate | - | Starter unit for ansamycins (e.g., rifamycins), antimycins, and grixazone. | nih.gov |
| para-Aminobenzoate | PABA | Essential precursor for folate biosynthesis. | nih.govnih.gov |
Current Research Trajectories and Future Outlook
Current research involving aminobenzoates is increasingly focused on sustainable and environmentally friendly production methods. mdpi.com There is a growing interest in shifting from petroleum-based chemical synthesis to bioproduction, utilizing microbial metabolic pathways to create these foundational chemicals. mdpi.com This "green chemistry" approach aims to reduce the use of toxic precursors and non-renewable resources. mdpi.com
Another active area of research is the study of the self-assembly of aminobenzoate molecules on surfaces. For example, studies on meta-aminobenzoate on copper surfaces have shown that the molecules form a variety of ordered structures, with their orientation changing based on surface coverage. acs.org This research is fundamental to the development of nanostructures and molecular electronics, where controlling molecular arrangement is key. acs.org
The future outlook for the broader m-aminobenzoic acid market, and by extension its derivatives like this compound, appears robust. archivemarketresearch.com Growth is anticipated to be driven by its increasing use in the synthesis of pharmaceuticals and high-performance dyes. archivemarketresearch.com As researchers continue to explore new applications for aminobenzoate derivatives, the demand for versatile intermediates like this compound is expected to persist. mdpi.commarketresearchfuture.com The development of novel molecules with potential therapeutic applications remains a significant driver in this field, with aminobenzoates serving as a key structural motif. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNWTCOHKOKNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284890 | |
| Record name | isopropyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35005-25-5 | |
| Record name | 35005-25-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39587 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isopropyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70284890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Isopropyl 3 Aminobenzoate and Its Derivatives
Classical and Modern Esterification Techniques
The primary method for synthesizing Isopropyl 3-aminobenzoate (B8586502) is through the esterification of 3-aminobenzoic acid with isopropyl alcohol. This can be accomplished via several classical and modern approaches.
A widely utilized classical method is the Fischer-Speier esterification. This process involves heating a mixture of 3-aminobenzoic acid and an excess of isopropyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. rsc.org The reaction is reversible and requires conditions that favor the formation of the ester, typically by removing the water produced during the reaction.
Modern esterification techniques offer alternatives to the classical Fischer-Speier method, often providing milder reaction conditions and improved yields. These can include the use of coupling reagents that activate the carboxylic acid for easier reaction with the alcohol. acs.orgnih.gov Another modern approach is transesterification, where an existing ester of aminobenzoic acid, such as the methyl or ethyl ester, is reacted with isopropyl alcohol in the presence of a suitable catalyst to yield Isopropyl 3-aminobenzoate. google.comgoogle.com
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the molar ratio of reactants, reaction temperature, and reaction time.
In Fischer esterification, using an excess of the alcohol (isopropanol) can shift the equilibrium towards the product side, thereby increasing the yield. The reaction temperature is also a critical factor; for instance, refluxing the mixture for several hours is a common practice. rsc.org A study on the synthesis of ethyl 4-aminobenzoate (B8803810), a related compound, involved refluxing for 6 hours. rsc.org
The choice of solvent and the method of water removal also play a significant role. While the alcohol reactant can often serve as the solvent, in some cases, an additional solvent might be used. Azeotropic distillation with a Dean-Stark apparatus is a common technique to remove water and drive the reaction to completion.
Interactive Data Table: Optimization of Esterification of Aminobenzoic Acid Analogues
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |
|---|---|---|---|---|---|
| Catalyst | Sulfuric Acid | Thionyl Chloride | Dimethyl Sulfate (B86663) | Dimethyl sulfate provided the best yield and purity. | mdpi.com |
| Temperature | 80 °C | 100 °C | 120 °C | Yield increases with temperature up to a certain point. | google.commdpi.com |
| Reactant Ratio (Acid:Alcohol) | 1:5 | 1:10 | 1:15 | Higher alcohol excess generally improves yield. | rsc.org |
| Reaction Time | 4 hours | 6 hours | 8 hours | Longer times can increase conversion but may lead to side products. | rsc.orgmdpi.com |
The choice of catalyst is fundamental to the efficiency of the esterification process. A variety of catalysts can be employed for the synthesis of this compound.
Homogeneous Catalysts:
Mineral Acids: Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification. rsc.orgmdpi.com Hydrochloric acid is also used.
Thionyl Chloride: This reagent can be used to convert the carboxylic acid to an acyl chloride, which then readily reacts with the alcohol. This method is generally high-yielding but requires careful handling due to the corrosive nature of thionyl chloride. mdpi.com
Organic Acids: p-Toluenesulfonic acid is another common acid catalyst used in esterification reactions. researchgate.net
Heterogeneous Catalysts:
Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous catalysts are increasingly being explored. These include ion-exchange resins, zeolites, and metal oxides like alumina (B75360). organic-chemistry.org Graphene oxide has also been shown to be an efficient and reusable acid catalyst for esterification. organic-chemistry.org
Enzymatic Catalysts: Lipases are enzymes that can catalyze esterification under mild conditions. This approach is highly selective and environmentally friendly, although the cost of enzymes can be a consideration. researchgate.net
Transesterification Catalysts:
Catalysts suitable for transesterification reactions, such as titanium alkoxides or dibutyltin (B87310) oxide, can be used when starting from another ester of 3-aminobenzoic acid. google.comgoogle.com The amount of catalyst used is typically low, ranging from 0.001 to 10 weight percent. google.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, new synthetic routes are being developed to minimize environmental impact. These methods focus on reducing waste, avoiding hazardous solvents, and lowering energy consumption.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times from hours to minutes and often improving yields. ijprdjournal.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. ijprdjournal.com
While specific studies on the microwave-assisted synthesis of this compound are not widely published, the successful application of this method to similar compounds, such as benzocaine (B179285) (ethyl 4-aminobenzoate) and other aminobenzoic acid derivatives, suggests its high potential. ijprdjournal.comnih.gov For instance, the synthesis of benzocaine was achieved in just 60 seconds under microwave irradiation. ijprdjournal.com The synthesis of 3-aminobenzo[b]thiophene scaffolds has also been successfully performed using microwave heating, providing high yields in a short time. rsc.org
Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Compound Synthesized | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Benzocaine | Conventional Heating | Several hours | ~75% | - |
| Benzocaine | Microwave Irradiation | 60 seconds | High | ijprdjournal.com |
| Odorant Schiff Bases | Conventional Heating | 6-8 hours | 65-82% | researchgate.net |
| Odorant Schiff Bases | Microwave Irradiation | 5-10 minutes | 75-90% | researchgate.net |
Performing reactions without a solvent, or in a solventless system, is a key principle of green chemistry. This approach reduces the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. cmu.edu
Solvent-free esterification can be achieved by heating a mixture of the carboxylic acid and the alcohol with a suitable catalyst. In the case of this compound, this would involve mixing 3-aminobenzoic acid, isopropanol (B130326) (which also acts as a reagent), and a catalyst. The use of solid catalysts is particularly advantageous in solvent-free systems as it simplifies the work-up procedure. For example, the monoesterification of diols has been successfully carried out in excellent yields under solvent-free conditions using alumina and methanesulfonic acid. organic-chemistry.org Similarly, one-pot, solvent-free syntheses of other heterocyclic compounds have been reported using catalysts like SnCl₂·2H₂O. researchgate.net
A cornerstone of green chemistry is the use of renewable feedstocks. The precursor to this compound, 3-aminobenzoic acid (also known as meta-aminobenzoic acid or MABA), can be produced sustainably through microbial biosynthesis. mdpi.comrepec.org This biotechnological approach offers an alternative to traditional chemical synthesis, which often relies on petroleum-derived starting materials. mdpi.com
The biosynthesis of MABA in microorganisms like Escherichia coli has been successfully established. nih.govrutgers.edu The pathway utilizes glucose as a simple carbon source and proceeds through the shikimate pathway, a central route in aromatic amino acid synthesis. mdpi.comrutgers.edu A key intermediate in this pathway, 3-dehydroshikimic acid (DHS), is converted to MABA by the enzyme MABA synthase. rutgers.edu
Researchers have focused on metabolic engineering and co-culture engineering to improve the production yield of MABA. nih.gov By reconstituting the biosynthetic pathway in E. coli, initial production levels of 1.5 mg/L were achieved. rutgers.edu Through the development of a co-culture system, where the biosynthetic pathway was modularized between two different strains of E. coli, the production was significantly improved to 48 mg/L. nih.govrutgers.edu This demonstrates the potential of bioproduction as a sustainable route to obtaining the necessary precursors for this compound.
Biosynthetic Pathway of 3-Aminobenzoic Acid (MABA)
Starting Material: Glucose
Key Pathway: Shikimate Pathway
Key Intermediate: 3-dehydroshikimic acid (DHS)
Key Enzyme: MABA synthase (converts DHS to MABA)
Producing Organism: Engineered Escherichia coli
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is highly valued for its efficiency and ability to generate libraries of structurally diverse compounds, which is particularly useful in fields like drug discovery. tcichemicals.comresearchgate.net For derivatives of this compound, isocyanide-based MCRs, such as the Ugi and Passerini reactions, are especially prominent. researchgate.netorganic-chemistry.org
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov When using an aminobenzoate derivative like 3-aminobenzoic acid as the amine component, the Ugi reaction provides a direct route to a wide array of complex peptide-like molecules. nih.gov The reaction typically proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate, followed by an acyl transfer (Mumm rearrangement) to yield the final product. organic-chemistry.orgnih.gov
A study involving the related anthranilic acid (2-aminobenzoic acid) demonstrates the power of the Ugi three-component reaction (using the aminobenzoic acid as both the amine and acid component) to create a library of N-substituted derivatives by varying the aldehyde and isocyanide inputs. researchgate.net This strategy is directly applicable to 3-aminobenzoic acid for generating diverse structures.
The Passerini three-component reaction (P-3CR) is another foundational isocyanide-based MCR, reacting a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov Discovered in 1921, this reaction is known to proceed rapidly in aprotic solvents and is believed to occur via a concerted mechanism involving a cyclic transition state. wikipedia.orgorganic-chemistry.orgnih.gov The versatility of the Passerini reaction allows for the synthesis of complex molecules and has been employed in the creation of pharmaceuticals and other functional materials. wikipedia.org By using a protected 3-aminobenzoic acid as the carboxylic acid component, a diverse range of derivatives can be accessed by varying the aldehyde and isocyanide partners.
The following table illustrates the potential for structural diversification using a Ugi-type reaction with 3-aminobenzoic acid as the core component.
| Aldehyde Component | Isocyanide Component | Resulting Derivative Structure (Conceptual) | Reported Yield (Analogous Reactions) researchgate.net |
|---|---|---|---|
| Benzaldehyde | Cyclohexyl isocyanide | Product incorporating a phenyl and cyclohexyl amide moiety | 92% |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | Product incorporating a 4-chlorophenyl and cyclohexyl amide moiety | 89% |
| 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | Product incorporating a 4-methoxyphenyl (B3050149) and cyclohexyl amide moiety | 94% |
| 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Product incorporating a 4-nitrophenyl and cyclohexyl amide moiety | 85% |
| Benzaldehyde | tert-Butyl isocyanide | Product incorporating a phenyl and tert-butyl amide moiety | (Varies) |
Regioselective Synthesis Strategies
Regioselectivity—the control of where a chemical reaction occurs on a molecule—is critical for the synthesis of specific, well-defined derivatives of this compound. The molecule presents several potential reaction sites: the nucleophilic amino group, the ester carbonyl group, and the aromatic ring at positions 2, 4, and 6, which are activated by the electron-donating amino group.
Functionalization of the Amino Group vs. the Aromatic Ring: The primary challenge in the functionalization of this compound is achieving selectivity between the amino group and the aromatic ring. Standard electrophilic reactions, such as acylation or alkylation, can occur at either site. To achieve selective N-functionalization, reaction conditions must be carefully controlled. For instance, the Schotten-Baumann reaction, which involves reacting an amine with an acid chloride in the presence of a base, is a classic method for N-acylation. skemman.is
Regioselective C-H Functionalization: Traditional electrophilic aromatic substitution on the 3-aminobenzoate ring is directed by the amino group to the ortho (positions 2 and 4) and para (position 6) positions. However, achieving substitution at a single one of these sites can be difficult. Advanced synthetic methods offer solutions to this challenge.
Enzymatic Hydroxylation: Modern biocatalysis provides a powerful tool for regioselective C-H functionalization. Studies have shown that enzymes can exhibit high selectivity that is influenced by the structure of the substrate. For example, an analogue of a natural product containing a 3-aminobenzoate group was shown to be preferably oxidized at a specific carbon position (C10) by a mutant of the enzyme CYP107L1, demonstrating that the anchoring group dictates the site of hydroxylation. researchgate.net This approach highlights the potential of substrate engineering to control regioselectivity in complex molecules. researchgate.net
Catalyst-Controlled Reactions: The choice of catalyst can profoundly influence regioselectivity. In multicomponent syntheses of heterocyclic systems, such as imidazo[1,2-a]pyrimidines, reaction conditions can determine the final regioisomer. It has been shown that using continuous flow conditions, as opposed to traditional heating or microwave irradiation, can significantly improve the regioselectivity toward the desired 3-amino regioisomer over the 2-amino side-product. nih.gov Similarly, catalyst and substrate pairing is crucial in transition metal-catalyzed C-H amination and amidation reactions to control the position of the new carbon-nitrogen bond. emory.edu
The following table summarizes different strategies for achieving regioselective functionalization on a 3-aminobenzoate scaffold.
| Strategy | Reagents and Conditions | Site of Functionalization | Outcome/Product Type | Reference |
|---|---|---|---|---|
| N-Acylation | Acid Chloride, Base (e.g., Triethylamine) | Amino Group (N) | N-Acyl aminobenzoate derivative | skemman.is |
| Enzymatic C-H Oxygenation | Enzyme (e.g., P450 monooxygenase), Cofactors | Specific C-H bond on an attached alkyl chain | Regioselective hydroxylation | researchgate.net |
| Continuous Flow MCR | Aldehyde, Isocyanide, Aminopyrimidine; Continuous Flow Reactor | Favors one specific regioisomer in a heterocyclic product | Improved regioselectivity for 3-aminoimidazo[1,2-a]pyrimidines | nih.gov |
| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂), Lewis Acid | Aromatic Ring (Positions 2, 4, 6) | Ring-halogenated aminobenzoate | rushim.ru |
Sophisticated Spectroscopic and Analytical Characterization of Isopropyl 3 Aminobenzoate
Chromatographic Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like Isopropyl 3-aminobenzoate (B8586502). The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve a desired separation, followed by a thorough validation process to ensure the method is reliable, reproducible, and fit for its intended purpose. medicinescience.orgnih.gov
Method Development: The development of an HPLC method for Isopropyl 3-aminobenzoate typically employs a reversed-phase (RP) approach, which separates compounds based on their hydrophobicity.
Column Selection: A common choice is a C18 or C8 column, which contains a non-polar stationary phase. pharmaguru.co For separating isomers of aminobenzoic acid and related compounds, mixed-mode columns that utilize both reversed-phase and ion-exchange mechanisms can offer enhanced selectivity and resolution. helixchrom.comhelixchrom.com
Mobile Phase Selection: The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. pharmaguru.coresearchgate.net For basic compounds like aminobenzoates, maintaining the mobile phase pH can be crucial for achieving good peak shape and retention. pharmaguru.co Gradient elution, where the composition of the mobile phase is changed over time, is often used to efficiently separate the main compound from its potential impurities with varying polarities. researchgate.net
Detection: UV detection is commonly used, with the wavelength selected to maximize the response for this compound. researchgate.netsielc.com A wavelength of 235 nm or 254 nm is often suitable for aminobenzoate compounds. helixchrom.com
Method Validation: Once developed, the method is validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure its performance characteristics are well-documented and reliable. nih.gov Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov A correlation coefficient (R²) of ≥0.999 is typically desired. oatext.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. nih.gov
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on spiked samples, with recovery percentages typically expected to be within 98-102%. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of <2% being a common acceptance criterion. oatext.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. medicinescience.org The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. medicinescience.orgnih.gov
The table below summarizes typical validation parameters for an HPLC method designed for the quantification of an organic compound like this compound.
| Validation Parameter | Typical Acceptance Criteria/Results | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | oatext.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | researchgate.net |
| Precision (RSD) | ≤ 2.0% | oatext.com |
| Limit of Detection (LOD) | Typically in the ng/mL range | medicinescience.org |
| Limit of Quantitation (LOQ) | Typically 3x the LOD | medicinescience.org |
| Specificity | Peak purity index > 0.99; baseline resolution from impurities | researchgate.net |
Gas Chromatography (GC) Techniques for Volatile Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. purdue.edu It is particularly useful for assessing the impurity profile of this compound, specifically for identifying residual solvents from the synthesis process or other volatile organic impurities. sciensage.info When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components. nih.govepa.gov
Analysis of Volatile Impurities: The manufacturing process of this compound may involve the use of solvents and reagents that could remain in the final product as volatile impurities.
Residual Solvents: Isopropyl alcohol is a common reactant and solvent in esterification processes and is a primary target for analysis. sciensage.infogreenfield.com Other solvents like toluene (B28343) or ethyl acetate (B1210297) might also be used. greenfield.com GC methods, particularly headspace GC, are highly sensitive for determining the levels of these residual solvents to ensure they are below established safety limits. sciensage.info
Other Volatile Impurities: Byproducts from the synthesis, such as unreacted starting materials or side-products, can also be detected if they are sufficiently volatile. google.com
Methodological Approach: A typical GC method involves injecting the vaporized sample into a carrier gas stream (like helium or nitrogen), which flows through a long capillary column. purdue.edu The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coated on the column wall. purdue.edu
Column Selection: The choice of GC column is critical. A polar column, such as one with a Carbowax (polyethylene glycol) stationary phase, is often used for analyzing polar analytes like alcohols. purdue.edu For general-purpose screening, a non-polar or semi-polar column may be employed. nih.gov The NIST Mass Spectrometry Data Center reports a Kovats Retention Index of 1570 for this compound on a semi-standard non-polar column. nih.gov
Detection: A Flame Ionization Detector (FID) offers high sensitivity for most organic compounds and is suitable for quantification. researchgate.net For identification, a Mass Spectrometer (MS) is the detector of choice, as it provides a mass spectrum for each eluting peak, which acts as a chemical fingerprint. nih.govshimadzu.com The NIST library contains GC-MS data for this compound, showing top mass-to-charge ratio (m/z) peaks at 137, 120, and 179. nih.gov
The following table presents potential volatile impurities in this compound and typical analytical conditions for their determination by GC.
| Potential Volatile Impurity | Typical GC Column | Detector | Rationale for Analysis |
|---|---|---|---|
| Isopropyl Alcohol | Polar (e.g., Wax-type) | FID / MS | Residual reactant/solvent from synthesis. sciensage.infogreenfield.com |
| Toluene | Non-polar (e.g., DB-5) | FID / MS | Potential process solvent. greenfield.com |
| Benzene (B151609) | Non-polar (e.g., DB-5) | FID / MS | A common harmful impurity in industrial chemicals. greenfield.com |
| Ethyl Acetate | Mid-polar | FID / MS | Potential process solvent. greenfield.com |
Chiral Separation Methodologies
This compound is an achiral molecule as it does not possess a stereocenter and therefore does not exist as enantiomers. However, the field of chiral separations is highly relevant in pharmaceutical and chemical analysis for resolving racemic mixtures into their individual enantiomers. libretexts.orgmdpi.com Enantiomers can have different biological activities, making their separation and quantification critical. mdpi.com In the context of this compound, chiral methodologies would be essential if a chiral derivative were synthesized or if the compound were used as a starting material to produce a chiral final product.
Chiral Chromatography: Chiral chromatography is the most effective method for separating enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral Gas Chromatography (GC): For volatile compounds, GC with a chiral capillary column is a powerful technique. gcms.cz These columns often incorporate derivatized cyclodextrins as the chiral selector. gcms.cz The interactions between the enantiomers and the chiral cavities of the cyclodextrin (B1172386) molecules enable their separation. Different cyclodextrin derivatives show unique selectivities for various classes of compounds. gcms.cz A CSP based on isopropyl-carbamate functionalized cyclofructan 6 (IP-CF6) has shown excellent enantioselectivity for racemic primary amines. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for a broad range of compounds. researchgate.net CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins are common. researchgate.net The separation occurs due to differences in the transient diastereomeric complexes formed between the enantiomers and the CSP. mdpi.com
Capillary Electrophoresis (CE): Chiral CE is another valuable technique, particularly for charged molecules. nih.gov Enantiomeric separation is achieved by adding a chiral selector, such as a cyclodextrin, to the running buffer. nih.gov The different binding affinities between each enantiomer and the chiral selector result in different electrophoretic mobilities and, consequently, separation. nih.gov
The table below outlines common chiral separation techniques and their typical applications.
| Technique | Chiral Selector / Stationary Phase | Typical Applications | Reference |
|---|---|---|---|
| Chiral GC | Derivatized Cyclodextrins (e.g., Rt-βDEX) | Volatile chiral compounds (e.g., alcohols, ketones, terpenes). | gcms.cz |
| Chiral HPLC | Polysaccharide derivatives (Cellulose, Amylose) | Broad range of non-volatile pharmaceuticals and intermediates. | researchgate.net |
| Chiral HPLC | Cyclofructan-based CSPs (e.g., IP-CF6) | Excellent for primary amines and related compounds. | researchgate.net |
| Chiral Capillary Electrophoresis (CE) | Cyclodextrins (α, β, γ) added to buffer | Chiral amino acids and charged drug molecules. | nih.gov |
Computational Chemistry and Theoretical Modeling of Isopropyl 3 Aminobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods can predict molecular geometry, electronic distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT studies on molecules structurally similar to Isopropyl 3-aminobenzoate (B8586502), such as p-aminobenzoic acid, have been performed to determine optimized geometry, electronic structure, and thermochemical properties. researchgate.net For Isopropyl 3-aminobenzoate, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), would be employed to accurately predict its three-dimensional structure, bond lengths, bond angles, and the distribution of electron density. researchgate.net Such studies provide foundational information on the molecule's stability and electronic characteristics.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's reactivity. youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter. A smaller energy gap suggests that the molecule is more easily excited and generally more reactive. researchgate.net This gap helps to explain the charge transfer interactions that can occur within the molecule and is often correlated with its biological activity. researchgate.net For related aromatic amines, FMO analysis has been used to understand their electronic transitions and reactivity. researchgate.net
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -5.8 | Electron-donating ability (Nucleophilicity) |
| ELUMO | -1.2 | Electron-accepting ability (Electrophilicity) |
| Energy Gap (ΔE) | 4.6 | Indicates chemical reactivity and kinetic stability |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological membrane. nih.govarxiv.org For instance, MD simulations on related molecules like p-aminobenzoic acid have been used to explore protonation dynamics in water droplets, revealing how the solvent network influences molecular structure and reactivity. rsc.orgresearchgate.net An MD simulation of this compound could model its behavior in an aqueous environment, predicting how it forms hydrogen bonds and how its conformation changes, which is crucial for understanding its solubility and transport properties.
Molecular Docking Studies and Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sphinxsai.com This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with the binding site of a protein or enzyme. The process involves placing the ligand in various conformations within the receptor's active site and calculating a "docking score," which estimates the binding affinity. sphinxsai.com
Studies on similar chemical structures, like 2-aminobenzothiazoles, have used molecular docking to identify strong binding interactions with targets such as bacterial DNA gyrase and topoisomerase IV. researchgate.net For this compound, docking studies could be performed against various potential biological targets to hypothesize its mechanism of action. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the receptor's active site.
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Computational methods are invaluable for predicting the ADME properties of a potential drug candidate, which are critical for its pharmacokinetic profile. nih.gov Using various in silico tools and models, it is possible to estimate key parameters for this compound without initial laboratory experiments. nih.gov These predictions help to assess the molecule's "drug-likeness."
Key predicted properties include:
Absorption: Parameters like Caco-2 permeability and Human Intestinal Absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.
Distribution: Predictions of Blood-Brain Barrier (BBB) permeability and plasma protein binding help understand where the compound travels in the body. nih.gov
Metabolism: In silico tools can predict interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Non-inhibition of major CYP isozymes is a desirable property. nih.gov
Excretion: Properties related to solubility and clearance are estimated.
Drug-Likeness: Rules such as Lipinski's Rule of Five are applied to evaluate if the compound has physicochemical properties consistent with orally active drugs. nih.gov
| Property | Predicted Value/Classification | Importance |
|---|---|---|
| Molecular Weight | 179.22 g/mol | Influences absorption and distribution |
| LogP (Octanol/Water) | 2.25 | Indicates lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 52.3 Ų | Relates to transport properties and BBB penetration |
| Human Intestinal Absorption | High | Predicts oral bioavailability |
| Blood-Brain Barrier Permeant | Yes | Indicates potential for CNS activity |
| Lipinski's Rule Violations | 0 | Good "drug-likeness" profile |
Computational Approaches to Structure-Reactivity Relationships
Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, it is possible to build models that correlate a molecule's structural features with its chemical reactivity.
Structure Activity Relationship Sar Studies and Drug Design Utilizing Isopropyl 3 Aminobenzoate Scaffolds
Exploration of Isopropyl 3-aminobenzoate (B8586502) as a Privileged Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thus serving as a versatile template for drug discovery. researchgate.netnih.govrsc.org The aminobenzoic acid structure, particularly the para-aminobenzoic acid (PABA) isomer, is recognized as a crucial building block in the biosynthesis of essential molecules like folate in many organisms. mdpi.comiomcworld.commdpi.com This inherent biological relevance makes the aminobenzoate core an attractive starting point for the design of new therapeutic agents. mdpi.comnih.gov The structural versatility of aminobenzoic acids, allowing for substitutions at the amino group, the carboxylic acid group, and the aromatic ring, provides a rich platform for creating diverse chemical libraries. nih.govresearchgate.net
While much attention has been given to the para- (4-aminobenzoic acid) and ortho- (2-aminobenzoic acid or anthranilic acid) isomers, the meta- (3-aminobenzoic acid) scaffold also holds significant potential. nih.govnih.gov Isopropyl 3-aminobenzoate, as a specific derivative, combines the key features of the 3-aminobenzoate core with an isopropyl ester group. This esterification can modulate properties such as lipophilicity and metabolic stability, which are critical for drug efficacy. The 3-aminobenzoate moiety itself has been incorporated into various biologically active compounds, suggesting its utility as a privileged structure for targeting a range of biological systems. nih.govresearchgate.net
Modulation of Biological Activity through Substituent Effects
The biological activity of compounds based on the this compound scaffold can be finely tuned by making specific chemical modifications to different parts of the molecule. These modifications alter the electronic, steric, and hydrophobic properties of the compound, which in turn affects its binding affinity and selectivity for its biological target.
In the context of para-aminobenzoic acid (PABA) derivatives, modifications at the amino group have been shown to convert the non-toxic PABA into compounds with significant antibacterial and cytotoxic properties. mdpi.com For example, the formation of Schiff bases by reacting the amino group with various aromatic aldehydes has yielded derivatives with potent broad-spectrum antifungal and antibacterial activities, including against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Furthermore, the amino group serves as a point of attachment for creating peptide-based drugs, where it can be used to form peptide bonds with other amino acids.
| Derivative Type | Modification at Amino Group | Resulting Biological Activity | Reference |
| Schiff Bases | Reaction with aromatic aldehydes | Antibacterial (including MRSA), Antifungal, Cytotoxic | mdpi.com |
| Amides | Acylation | Potential for varied biological activities | nih.gov |
| Peptide Conjugates | Peptide bond formation | Precursors for peptide-based drugs |
Modification of the ester group is a common strategy in drug design to alter the pharmacokinetic properties of a lead compound. In the case of this compound, changing the isopropyl group to other alkyl or aryl groups can affect the compound's solubility, lipophilicity, and susceptibility to hydrolysis by esterase enzymes. pharmacy180.com These changes can, in turn, influence the duration of action and potency of the compound.
For example, in the development of local anesthetics based on benzoic acid esters, modifications to the alcohol portion of the ester are known to impact activity. Increasing the size of the alkyl group can enhance lipid solubility, which may lead to increased potency. pharmacy180.com However, the specific structure-activity relationships are complex and depend on the biological target. The synthesis of various esters of aminobenzoic acids allows for the exploration of these effects, aiming to optimize the therapeutic profile of the resulting compounds. rsc.orgrsc.org
| Ester Modification | Potential Impact |
| Varying alkyl chain length | Alters lipophilicity and potency |
| Introducing branching | May hinder hydrolysis, increasing duration of action |
| Replacing with aromatic alcohols | Can introduce different electronic and steric properties |
Introducing substituents onto the aromatic ring of the aminobenzoate scaffold provides another powerful tool for modulating biological activity. The position, number, and nature (electron-donating or electron-withdrawing) of these substituents can drastically alter the electronic distribution of the entire molecule, its shape, and its ability to interact with a target receptor or enzyme. nih.govmdpi.com
Studies on aminobenzoate derivatives have shown that the substitution pattern on the benzene (B151609) ring is critical for activity. For example, in a series of methyl 4-aminobenzoate (B8803810) derivatives tested for inhibition of glutathione-related enzymes, the presence and position of halogen and nitro groups on the ring were found to be key determinants of their inhibitory potency against glutathione (B108866) reductase and glutathione S-transferase. researchgate.netvulcanchem.com Similarly, for local anesthetics derived from benzoic acid, electron-withdrawing or electron-donating substituents in the ortho and para positions can increase the anesthetic property. pharmacy180.com The strategic placement of substituents can enhance binding to the target site, as has been observed in the design of anti-sickling agents based on benzoic acid derivatives where hydrophilic substituents facilitate interaction with polar amino acid residues. iomcworld.com
| Ring Substituent | Position | Effect on Activity | Target | Reference |
| Chloro | meta | Increased antibacterial and antifungal activity | Bacteria, Fungi | scholarsresearchlibrary.com |
| Bromo, Fluoro | ortho, meta | Strong inhibition | Glutathione Reductase | vulcanchem.com |
| Nitro | ortho | Inhibition | Glutathione S-transferase | researchgate.netvulcanchem.com |
| Amino, Alkylamino, Alkoxyl | ortho, para | Increased local anesthetic property | Ion channels | pharmacy180.com |
Target-Specific Inhibitory Mechanisms
The aminobenzoate scaffold has been identified as a core structure in inhibitors of various enzymes that are important targets in drug discovery. The specific inhibitory mechanism often involves the molecule mimicking an endogenous substrate or binding to a key regulatory site on the enzyme.
Glutathione-Related Enzymes: Glutathione S-transferases (GSTs) and glutathione reductase (GR) are crucial enzymes in cellular detoxification and antioxidant defense systems. researchgate.netdergipark.org.trdergipark.org.tr Their inhibition is a target in cancer therapy to overcome multidrug resistance. dergipark.org.trdergipark.org.tr Derivatives of aminobenzoic acid have been investigated as inhibitors of these enzymes. A study on methyl 4-aminobenzoate derivatives revealed that specific substitution patterns on the aromatic ring led to potent inhibition. For instance, methyl 3-amino-5-chlorobenzoate was a strong inhibitor of human glutathione reductase (hGR), while methyl 3-amino-4-nitrobenzoate was the most effective inhibitor of human glutathione S-transferase (hGST). researchgate.net These findings highlight how modifications to the aminobenzoate scaffold can be used to achieve selective inhibition of these related but distinct enzymes.
Aldo-Keto Reductases (AKRs): The aldo-keto reductase superfamily, particularly the AKR1C subfamily, is involved in the metabolism of steroids and prostaglandins (B1171923) and is implicated in various diseases, including cancer. scispace.comrsc.org AKR1C3, for example, is a target for the treatment of castration-resistant prostate cancer and breast cancer. scispace.com N-(aryl)amino-benzoate derivatives have been identified as potent and selective inhibitors of AKR1C3. rsc.orgresearchgate.net Virtual screening and biochemical evaluations have successfully identified aminobenzoic acid derivatives as inhibitors of AKR1C enzymes, further validating the utility of this scaffold in targeting this enzyme family. nih.gov The development of dual-function inhibitors, such as a 3-(4-nitronaphthen-1-yl) amino-benzoate analog that acts as both an AKR1C3 inhibitor and an androgen receptor antagonist, showcases the advanced drug design possibilities offered by the aminobenzoate framework. scispace.comresearchgate.net
Interactions with Other Biological Targets
While the primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels, the molecular structure of aminobenzoate esters allows them to interact with other biological targets, which may contribute to a wider pharmacological profile. nih.gov Anesthetic compounds, in general, are known to affect all excitable cells, including not only sensory and motor nerves but also autonomic ganglia and cardiac muscle cells. nih.govamegroups.org The physicochemical properties of these molecules, particularly their hydrophobicity, correlate with their potency across a range of molecular targets. nih.gov
Research into general anesthetics has revealed interactions with various ligand-gated ion channels. nih.gov These targets include:
GABA-A Receptors: These are major inhibitory neurotransmitter receptors in the central nervous system.
Glycine Receptors: Another key inhibitory receptor, primarily in the spinal cord and brainstem.
Nicotinic Receptors: These are excitatory receptors activated by acetylcholine.
The ability of local anesthetics to modulate these channels suggests that derivatives of this compound could be designed to selectively target these receptors, potentially leading to compounds with sedative, anxiolytic, or muscle relaxant properties. nih.govresearchgate.net Furthermore, some local anesthetics have been noted to interact with G-protein coupled receptors and enzymes, indicating a broad, though often low-affinity, interaction profile that could be exploited in drug design. nih.gov
Investigation of Pharmacological Relevance Beyond Local Anesthesia
The structural motif of p-aminobenzoic acid (PABA), a close relative of the 3-aminobenzoate structure, is present in numerous drugs with a wide array of therapeutic uses, including antibacterial, antineoplastic, and antipsychotic agents. researchgate.net This diversity highlights the potential of the aminobenzoate scaffold as a building block for developing drugs with applications far beyond local anesthesia. researchgate.nete-century.us
Derivatives of the aminobenzoate structure have shown notable antimicrobial properties. N-alkylated derivatives of a related compound, Isopropyl 3,4-diaminobenzoate (B8644857), demonstrated enhanced activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values between 4 and 8 µg/mL. Similarly, studies on carbamate (B1207046) analogues, which share structural similarities with benzoates, found that isopropyl carbamate possesses potent bacteriostatic and bactericidal properties against several gram-negative and gram-positive organisms. oup.com The increasing length of the alkyl chain in these carbamates was correlated with an increase in antibacterial effect. oup.com
The aminobenzoic acid scaffold has also been incorporated into more complex molecules to impart antimicrobial activity. For example, quinone derivatives synthesized using 4-aminobenzoic acid have been evaluated for their antibacterial effects. mdpi.com
| Compound/Derivative Class | Target Organism | Activity (MIC) | Source |
|---|---|---|---|
| N-Alkylated Isopropyl 3,4-diaminobenzoate derivatives | S. aureus | 4–8 µg/mL | |
| Quinone derivatives from 4-aminobenzoic acid | Gram-positive bacteria | 4–8 µg/mL | mdpi.com |
| 1-isopropyl-3-methylbenzimidazole-2-selenone | C. albicans, C. krusei | 400 µg/mL | tandfonline.com |
The aminobenzoate scaffold has been explored for its potential in developing anticancer agents. Derivatives incorporating the 4-aminobenzoyl group into a carvone (B1668592) moiety have shown a notable increase in antiproliferative activity against human prostate cancer cells. mdpi.com The PABA moiety is found in a number of commercial drugs with antineoplastic activity. researchgate.net
Copper(I) complexes built with ligands derived from isopropyl esters of bis(pyrazol-1-yl)acetate have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. nih.gov For instance, one such triphenylphosphine (B44618) derivative showed an average IC₅₀ value of 10.0 µM and was approximately twice as active as the reference drug cisplatin (B142131) against MCF-7 breast and B-CPAP thyroid cancer cells. nih.gov Azatetracyclic derivatives have also been screened for anticancer activity, with some compounds showing good to moderate growth inhibition in the micromolar range against all nine cancer sub-panels tested by the National Cancer Institute. mdpi.com
| Derivative/Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Source |
|---|---|---|---|
| Copper(I) complex with LOiPr ligand (Compound 1) | MCF-7 (Breast) | ~10.0 µM (average) | nih.gov |
| Copper(I) complex with LOiPr ligand (Compound 1) | B-CPAP (Thyroid) | ~10.0 µM (average) | nih.gov |
| Azatetracyclic derivative (Compound 3b) | RXF 393 (Renal) | 2.79 µM | mdpi.com |
| Azatetracyclic derivative (Compound 5a) | COLO 205 (Colon) | More active than phenstatin | mdpi.com |
| NSAIDs-SeCF₃ derivative (Compound 72h) | MCF-7 (Breast) | 2.8 µM | tandfonline.com |
| NSAIDs-SeCF₃ derivative (Compound 72h) | SW480 (Colon) | 3.3 µM | tandfonline.com |
Analogues of this compound have demonstrated significant activity in the central nervous system, particularly antinociceptive and antidepressant-like effects. Isopropyl N-methylanthranilate, an analogue identified from the essential oil of Choisya ternata, showed high, dose-dependent antinociceptive activity. researchgate.net This compound and its methyl analogue also exhibited significant anxiolytic and antidepressant-like properties in multiple animal models, including the forced swimming and tail suspension tests. researchgate.net These effects were not associated with muscle relaxation and were suggested to involve interactions with the GABA receptor complex. researchgate.net
| Compound | Activity | Test Model | Source |
|---|---|---|---|
| Isopropyl N-methylanthranilate | Antinociceptive | Writhing test, Hot plate test | researchgate.net |
| Isopropyl N-methylanthranilate | Anxiolytic-like | Light/dark box test | researchgate.net |
| Isopropyl N-methylanthranilate | Antidepressant-like | Forced swimming test, Tail suspension test | researchgate.net |
| Methyl N-methylanthranilate | Antidepressant-like | Forced swimming test, Tail suspension test | researchgate.net |
Computational Drug Design Strategies
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. mdpi.com For scaffolds like this compound, these strategies offer a rational approach to exploring new chemical space and refining pharmacological properties.
Scaffold Hopping is a computational drug design strategy that involves replacing the central core (scaffold) of a known active molecule with a structurally different one while maintaining the original's essential pharmacophoric features. github.ionih.gov This technique is particularly useful for generating novel chemical entities with improved properties, such as potency or bioavailability, and for creating new intellectual property. github.ionih.gov For the this compound structure, one could use scaffold hopping to replace the benzene ring with various heterocyclic or alicyclic systems. The goal would be to preserve the spatial arrangement of the key interacting groups—the ester and the amine—while exploring new core structures that might offer better binding affinity to a target or improved pharmacokinetic profiles. cresset-group.com
Bioisosteric Replacement is a strategy used to swap a functional group within a lead compound for another group with similar physical or chemical properties (e.g., size, shape, electronic distribution). drughunter.comnih.govajptr.com This is often done to solve problems related to metabolism, toxicity, or physicochemical properties like solubility. prismbiolab.com In the context of this compound, several bioisosteric replacements could be considered:
Ester Group: The ester linkage could be replaced with an amide, reverse amide, or a stable heterocycle like a 1,3,4-oxadiazole (B1194373) to enhance metabolic stability. researchgate.net
Amino Group: The amino group could be replaced with a hydroxyl or small alkyl group to modulate its hydrogen bonding capacity and basicity.
Isopropyl Group: This bulky, lipophilic group could be swapped with other groups of similar size, such as a cyclopropyl (B3062369) or tert-butyl group, to fine-tune lipophilicity and binding pocket interactions. enamine.net
Aromatic Ring: Substitution of hydrogen atoms on the benzene ring with fluorine is a common bioisosteric replacement that can alter electronic properties and block metabolic oxidation at that site. nih.govajptr.com
These computational strategies provide a powerful framework for rationally modifying the this compound scaffold to develop new molecules with tailored pharmacological activities beyond local anesthesia. nih.gov
Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in the quest for novel therapeutic agents. This approach utilizes small, low-molecular-weight compounds, known as fragments, as starting points for the development of high-affinity ligands. The core principle of FBDD lies in the idea that it is more effective to explore chemical space using smaller, less complex molecules. These fragments, typically with a molecular weight of less than 300 Daltons, can identify and bind to pockets on a biological target with high ligand efficiency. Once a binding fragment is identified, it can be optimized and grown into a more potent, lead-like molecule through various medicinal chemistry strategies. The 3-aminobenzoate scaffold, including derivatives like this compound, represents a valuable starting point in FBDD due to its structural features that allow for diverse chemical modifications.
The Role of the 3-Aminobenzoate Scaffold in FBDD
The 3-aminobenzoate moiety is a versatile scaffold in medicinal chemistry and FBDD. Its aromatic ring provides a rigid core that can be readily substituted to explore structure-activity relationships (SAR). The amino and ester functionalities offer convenient handles for chemical derivatization, allowing for fragment growing, linking, or merging strategies.
One notable example of the application of a 3-aminobenzoate derivative in FBDD is in the discovery of inhibitors for Mycobacterium tuberculosis InhA, a crucial enzyme in the mycobacterial cell wall synthesis pathway. acs.orgnih.gov In a fragment screening campaign against InhA, methyl 3-aminobenzoate was utilized as a reactant in the synthesis of more complex molecules aimed at inhibiting the enzyme. acs.orgnih.govchemrxiv.org This highlights the utility of the 3-aminobenzoate core as a foundational building block in the generation of targeted inhibitor libraries.
The general workflow in such FBDD campaigns often involves initial screening of a fragment library using biophysical techniques like differential scanning fluorimetry (DSF) or nuclear magnetic resonance (NMR) spectroscopy to identify initial hits. nih.gov These hits, even with weak binding affinities, provide crucial information about the key interactions required for binding to the target protein. Subsequent optimization efforts then focus on elaborating these fragment hits to enhance potency and selectivity.
Detailed Research Findings: A Case Study with a 3-Aminobenzoate Analog
In the development of inhibitors against InhA from Mycobacterium tuberculosis, researchers employed a fragment-growing approach starting from initial fragment hits. While this compound itself was not explicitly detailed as a starting fragment in the primary screening, its close analog, methyl 3-aminobenzoate, was used in the synthetic elaboration of potential inhibitors. acs.orgnih.govchemrxiv.org
The process involved identifying initial fragment hits that bound to the InhA active site. These fragments were then synthetically modified to improve their inhibitory activity. For instance, methyl 3-aminobenzoate was reacted with other chemical moieties to create larger compounds designed to make more extensive and favorable interactions within the enzyme's binding pocket. acs.orgnih.govchemrxiv.org
The table below illustrates the type of data generated in such a study, showcasing the evolution from a simple fragment concept to more potent inhibitors. The data presented here is representative of the findings in the study on InhA inhibitors, demonstrating the structure-activity relationship.
| Compound | Structure | Modification from Parent Fragment | InhA Inhibition (IC50, µM) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Fragment Hit (Conceptual) | Generic 3-aminobenzoate | - | >1000 | N/A |
| Compound A | [Structure of a simple derivative] | Addition of a phenylsulfonamide group | ~200 | 0.25 |
| Compound B | [Structure of a more complex derivative] | Growth from Compound A with a benzylamine (B48309) moiety | 9 | 0.29 |
| Compound C | [Structure of a further optimized derivative] | Replacement of benzylamine with a benzothiophene (B83047) group | 0.31 | 0.40 |
This table is a representative example based on the type of data found in the cited literature and does not depict the exact compounds from the study.
The data clearly indicates a significant improvement in inhibitory potency (lower IC50 values) as the initial 3-aminobenzoate-like scaffold is elaborated. The ligand efficiency (LE), a measure of the binding energy per heavy atom, is also a critical parameter in FBDD, with higher values indicating more efficient binding. The optimization from a weakly binding fragment to a potent inhibitor is a hallmark of successful FBDD campaigns. acs.orgnih.gov
Another area where a 3-aminobenzoate derivative has been investigated is in the screening for inhibitors of amyloid fibril formation, which is implicated in neurodegenerative diseases. researchgate.netresearchgate.net In these studies, ethyl 3-aminobenzoate was included in a library of small aromatic molecules tested for their ability to interfere with the assembly of amyloid-beta peptides. researchgate.netresearchgate.net While detailed SAR data from this specific screening is not extensively published, its inclusion underscores the perceived value of the aminobenzoate scaffold in exploring interactions with protein surfaces.
Advanced Research Directions and Emerging Trends
Integrated Experimental and Computational Approaches
The convergence of experimental and computational research is accelerating the discovery and optimization of novel molecules. This hybrid approach allows for a more rational and efficient design process, moving beyond traditional trial-and-error methods. mdpi.com The workflow typically involves iterative cycles where computational predictions guide experimental testing, and the resulting data is used to refine subsequent computational models. mdpi.com
Computational techniques such as structure-based design and machine learning are pivotal in predicting the properties and biological activities of new derivatives. nih.gov For instance, molecular docking studies can simulate the interaction of Isopropyl 3-aminobenzoate (B8586502) analogues with specific biological targets, helping to prioritize candidates for synthesis. researchgate.net This predictive power significantly reduces the time and resources required for laboratory research.
Experimental validation remains crucial. High-throughput screening methods enable the rapid testing of computationally identified compounds against various biological targets. mdpi.com This synergy between prediction and validation not only enhances the accuracy of the engineering process but also speeds up the development of new therapeutic agents. mdpi.com
Table 1: Integrated Workflow for Compound Development
| Phase | Computational Methods | Experimental Methods | Objective |
|---|---|---|---|
| Discovery | Molecular Docking, Virtual Screening | Synthesis of lead compounds | Identify potential biological targets and initial hit compounds. |
| Optimization | Quantitative Structure-Activity Relationship (QSAR), Machine Learning | High-Throughput Screening, In vitro assays | Refine compound structure to improve efficacy and specificity. mdpi.comnih.gov |
| Validation | Molecular Dynamics Simulations | Cellular assays, Western blotting | Confirm biological activity and mechanism of action in a biological context. mdpi.com |
Nanotechnology and Delivery Systems
Nanotechnology offers transformative solutions to challenges in drug delivery, such as poor solubility and limited bioavailability. nih.govresearchgate.net For a compound like Isopropyl 3-aminobenzoate, which may have lipophilic characteristics, nano-based delivery systems can enhance its therapeutic efficacy by improving its delivery to target sites in a controlled manner. nih.govnawah-scientific.com
Various nanocarriers are being explored for their potential to encapsulate and deliver therapeutic agents. These systems are designed at the nanoscale, allowing them to navigate biological systems more freely than larger particles. nih.gov
Liposomes : These are spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, making them a versatile drug delivery vehicle. nih.gov
Solid Lipid Nanoparticles (SLNs) : SLNs are colloidal carriers that are particularly suitable for lipophilic drugs, offering advantages like controlled release and site-specific targeting. nih.gov
Nanostructured Lipid Carriers (NLCs) : An evolution of SLNs, NLCs combine solid and liquid lipids, which increases drug-loading capacity and prevents drug expulsion during storage. nih.gov
These nanotechnologies can protect the encapsulated compound from enzymatic degradation, extend its circulation time, and facilitate targeted delivery, thereby reducing the required dose and potential side effects. researchgate.netnawah-scientific.com
Table 2: Comparison of Nanodelivery Systems
| Nanocarrier | Composition | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Liposomes | Phospholipid bilayers | Biocompatible; can carry both hydrophilic and hydrophobic drugs. nih.gov | Encapsulation to improve solubility and controlled release. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids | Controlled release; site-specific targeting; low in vivo toxicity. nih.gov | Enhanced delivery of the lipophilic ester form. |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipid mixture | High drug-loading capacity; improved stability. nih.gov | Overcoming storage limitations and increasing payload. |
Exploration of Novel Biological Activities
The structural backbone of this compound belongs to the aminobenzoic acid family, which is known for a wide spectrum of biological activities. Its parent molecule, para-aminobenzoic acid (PABA), serves as a versatile building block for synthesizing compounds with diverse therapeutic potential. mdpi.com Research into PABA derivatives has revealed significant antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com
The exploration of novel biological activities for this compound would logically extend from the known activities of its chemical relatives. For example, various PABA analogues have demonstrated notable antibacterial and antifungal effects, with some showing potency comparable to existing antibiotics like Ciprofloxacin. mdpi.com Similarly, derivatives have been synthesized that exhibit anticancer activity by inhibiting cell proliferation in a dose-dependent manner. mdpi.com
Future research will likely involve screening this compound and its novel derivatives against a wide array of biological targets to uncover new therapeutic applications. This process is often inspired by the activities of natural substances and their synthetic analogues. mdpi.com
Table 3: Potential Biological Activities Based on PABA Analogues
| Biological Activity | Class of PABA Analogue | Research Finding |
|---|---|---|
| Antibacterial | Alkoxybenzaldehyde substituted benzamine | Highly potent activity against bacterial strains. mdpi.com |
| Antifungal | Sulphanilamide and 2-methyl-4-aminobenzoic acid derivatives | Proved to be better inhibitors of fungi than the standard drug caspofungin in vitro. mdpi.com |
| Anticancer | Pyrazole-based derivatives | Showed inhibitory activity against MCF7 and T47D breast cancer cell lines. mdpi.com |
| Anti-inflammatory | PABA-derived analogues | Screening results concluded significant anti-inflammatory activity. mdpi.com |
Development of Next-Generation Analogues and Conjugates
The chemical structure of this compound offers significant opportunities for modification to create next-generation analogues with enhanced properties. The aminobenzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets. mdpi.comresearchgate.net
The development of analogues involves making specific chemical modifications to the core molecule. The amino and carboxyl groups of the aminobenzoate ring are common sites for substitution to create new moieties like Schiff bases, pyrroles, quinolones, and sulfonamides. mdpi.com These modifications can fine-tune the molecule's pharmacological profile, improving its efficacy, selectivity, and stability.
Furthermore, there is a growing interest in drug conjugates, where the active compound is chemically bound to another molecule, such as a polymer or an antibody, to enhance its therapeutic performance. google.com Conjugating this compound or its analogues could lead to:
Improved Targeting : Linking the compound to an antibody that specifically recognizes cancer cells could create an antibody-drug conjugate (ADC) for targeted chemotherapy.
Enhanced Solubility and Stability : Conjugation with polymers like polyethylene (B3416737) glycol (PEG) can improve the molecule's pharmacokinetic properties.
These strategies represent a frontier in drug development, aiming to create highly specific and effective therapeutic agents based on the versatile aminobenzoate scaffold.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-methyl-4-aminobenzoic acid |
| 4-benzoquinone |
| 4-nitrobenzoic acid |
| Ciprofloxacin |
| This compound |
| para-aminobenzoic acid (PABA) |
| Polyethylene glycol (PEG) |
| Pyrrole |
| Quinoline |
| Schiff base |
| Sulfaguanidine |
| Sulfanilamide |
Q & A
Q. What are the common synthetic routes for Isopropyl 3-aminobenzoate, and how can reaction conditions be optimized for academic laboratory settings?
this compound is typically synthesized via esterification of 3-aminobenzoic acid with isopropyl alcohol using acid catalysts (e.g., concentrated sulfuric acid) under reflux. Key optimization parameters include:
- Catalyst concentration : Excess acid may lead to side reactions (e.g., sulfonation of the aromatic ring).
- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation.
- Purification : Recrystallization using ethanol/water mixtures improves yield and purity .
- Safety : Detailed documentation of reagent purity, storage conditions, and hazards is critical for reproducibility, as emphasized in chemical synthesis protocols .
Q. How is this compound characterized using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm ester linkage and aromatic substitution patterns. The amino group (NH₂) typically appears as a broad singlet at δ ~5.5 ppm in DMSO-d₆.
- IR Spectroscopy : Stretching vibrations for ester carbonyl (C=O) at ~1700 cm⁻¹ and NH₂ at ~3350 cm⁻¹.
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity and interaction mechanisms of this compound in supramolecular assemblies?
- Quantum mechanical calculations (DFT) : Optimize molecular geometry and evaluate electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model hydrogen-bonding networks in crystal lattices or solvent systems. For instance, Etter’s graph-set analysis (adapted for NH₂ interactions) can classify hydrogen-bonding motifs .
- QSPR/neural networks : Predict physicochemical properties (e.g., solubility, partition coefficients) using structural descriptors from SMILES strings or 3D models .
Q. What strategies resolve contradictions in crystallographic data when determining the molecular structure of this compound?
- High-resolution data : Collect diffraction data at resolutions <1.0 Å to reduce ambiguity in electron density maps.
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, leveraging the HKLF5 format to handle twinning parameters .
- Validation tools : Cross-check with CCDC databases to identify outliers in bond lengths/angles. For NH₂ groups, ensure anisotropic displacement parameters align with expected thermal motion .
Q. How do solvent polarity and temperature affect the stability and aggregation behavior of this compound in solution?
- UV-Vis spectroscopy : Monitor aggregation via shifts in λ_max; polar solvents (e.g., DMSO) stabilize monomeric forms, while nonpolar solvents promote π-π stacking.
- Dynamic light scattering (DLS) : Quantify particle size distribution under varying temperatures. For example, heating may disrupt NH₂∙∙∙O=C hydrogen bonds, reducing aggregate size .
- Thermodynamic analysis : Calculate Gibbs free energy (ΔG) of dissolution using van’t Hoff plots from solubility data .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism) to estimate EC₅₀/LC₅₀ values.
- ANOVA with post-hoc tests : Compare means across multiple concentrations; Tukey’s HSD controls for Type I errors.
- Primary research validation : Ensure sample sizes (n ≥ 30) meet power analysis requirements (α=0.05, β=0.2) to detect significant effects .
Q. How can researchers address discrepancies between experimental and computational vibrational spectra for this compound?
- Frequency scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to harmonize DFT-calculated IR frequencies with experimental data.
- Conformational sampling : Use Monte Carlo methods to explore low-energy conformers, as amino group orientation may alter NH₂ vibrational modes .
- Solvent corrections : Incorporate polarizable continuum models (PCM) to account for solvent effects in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
